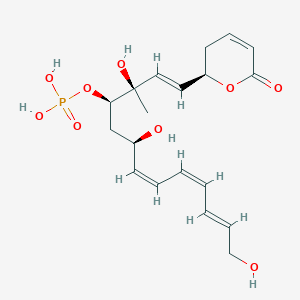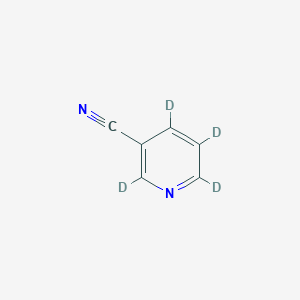
6-Chloro-4-hydroxypyrimidine
Vue d'ensemble
Description
6-Chloro-4-hydroxypyrimidine is an aromatic heterocyclic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Applications De Recherche Scientifique
6-Chloro-4-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for nucleoside analogs.
Medicine: The compound is investigated for its potential antiviral, antibacterial, and anticancer properties.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
Target of Action
6-Chloro-4-hydroxypyrimidine, also known as 4-Chloro-6-hydroxypyrimidine, is a pyrimidine derivative . Pyrimidines are key components of biological molecules like DNA and RNA.
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, potentially influencing cellular processes .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways, particularly in the synthesis of DNA and RNA . .
Result of Action
As a pyrimidine derivative, it may influence cellular processes related to dna and rna synthesis .
Analyse Biochimique
Cellular Effects
Pyrimidines and their derivatives have been known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines and their derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Chloro-4-hydroxypyrimidine can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxypyrimidine using phosphorus oxychloride (POCl3) under reflux conditions. The reaction typically proceeds as follows: [ \text{4-Hydroxypyrimidine} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which is chlorinated under the action of phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using phosphorus oxychloride in a sealed reactor under solvent-free or low solvent conditions. This method is efficient and suitable for producing the compound in multigram to kilogram batches .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-hydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-amino-4-hydroxypyrimidine, 6-thio-4-hydroxypyrimidine, or 6-alkoxy-4-hydroxypyrimidine are formed.
Oxidation Products: 6-Chloro-4-pyrimidinone is a common oxidation product.
Reduction Products: 6-Chloro-4-pyrimidine is a typical reduction product.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypyrimidine: Lacks the chlorine atom at the 6th position.
6-Chloropyrimidine: Lacks the hydroxyl group at the 4th position.
2,4-Dichloropyrimidine: Contains an additional chlorine atom at the 2nd position.
Uniqueness
6-Chloro-4-hydroxypyrimidine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-chloro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFABVAPHSWFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326843 | |
| Record name | 6-Chloro-4-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-77-9 | |
| Record name | 6-Chloro-4-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are available for preparing 4-chloro-6-hydroxypyrimidine?
A: Several synthetic approaches have been reported. One method involves the reaction of 4,6-dichloropyrimidine with sodium hydroxide, yielding 4-chloro-6-hydroxypyrimidine. [] This compound can also be prepared from 4,6-dichloropyrimidine through a two-step process: first reacting with sodium methoxide to produce 4-chloro-6-methoxypyrimidine, followed by hydrolysis to obtain the desired product. []
Q2: Can 4-chloro-6-hydroxypyrimidine be used to synthesize other heterocyclic compounds?
A: Yes, this compound serves as a valuable precursor in heterocyclic chemistry. For example, reacting 4-chloro-6-hydroxypyrimidine with guanidine leads to the formation of 2-amino-4-hydroxy-6-mercaptopyrimidine. [] This reaction highlights the potential of this pyrimidine derivative in constructing more complex heterocyclic systems.
Q3: Has 4-chloro-6-hydroxypyrimidine been explored in the context of medicinal chemistry?
A: While not extensively studied, some research indicates potential applications. For instance, a study demonstrated the synthesis of novel pyridinones and pyrimidinones, including a derivative derived from 4-chloro-6-hydroxypyrimidine, exhibiting antimicrobial activity against E. coli, S. aureus, and Candida albicans. [] This finding suggests possible avenues for developing novel antimicrobial agents.
Q4: Are there any unusual reactions associated with 4-chloro-6-hydroxypyrimidine?
A: Interestingly, 4-chloro-6-hydroxypyrimidine undergoes an unusual halogen replacement reaction in the presence of N,N-dimethylformamide (DMF) and catalysts like ethylenediamine or ethanolamine. This reaction results in the formation of the corresponding dimethylamino derivative, showcasing the unique reactivity of this compound under specific conditions. []
Q5: Can 4-chloro-6-hydroxypyrimidine be labeled with tritium for research purposes?
A: Yes, researchers have successfully tritiated 4-chloro-6-hydroxypyrimidine using tritiated water in the presence of aluminium chloride. This method allows for the incorporation of tritium into the pyrimidine ring, providing a valuable tool for studying its metabolic fate and distribution. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)
![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)
![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)
![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)

